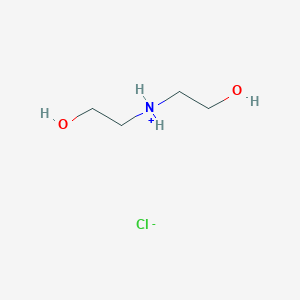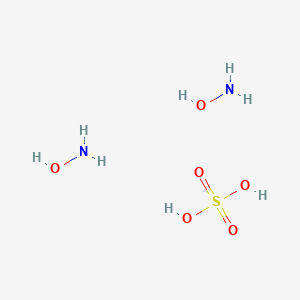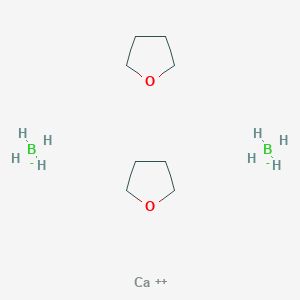
Thiocyanic acid, cobalt(2+) salt
Descripción general
Descripción
Thiocyanic acid, cobalt(2+) salt, also known as cobalt(II) thiocyanate, is an inorganic coordination compound with the chemical formula Co(SCN)₂. It is also referred to as cobaltous thiocyanate or isothiocyanic acid cobalt(II) salt. This compound is known for its solubility in water and organic solvents, making it a versatile reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(II) thiocyanate can be synthesized through the reaction of cobalt(II) chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution:
CoCl2+2KSCN→Co(SCN)2+2KCl
Industrial Production Methods
In industrial settings, cobalt(II) thiocyanate is produced by reacting cobalt(II) sulfate with ammonium thiocyanate. The reaction is conducted in an aqueous medium, and the product is isolated by filtration and drying:
CoSO4+2NH4SCN→Co(SCN)2+(NH4)2SO4
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(II) thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) thiocyanate.
Reduction: It can be reduced to cobalt metal in the presence of strong reducing agents.
Substitution: It can participate in ligand exchange reactions with other thiocyanate compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Ligand exchange reactions often involve other thiocyanate salts under mild conditions.
Major Products Formed
Oxidation: Cobalt(III) thiocyanate.
Reduction: Cobalt metal.
Substitution: Various cobalt-thiocyanate complexes.
Aplicaciones Científicas De Investigación
Cobalt(II) thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing single-chain magnetic coordination complexes.
Biology: It is employed in colorimetric assays for detecting organic bases in pharmaceutical preparations.
Medicine: It is used in the development of diagnostic tools for detecting cocaine in forensic science.
Industry: It serves as a reagent in the production of cobalt-containing materials and complexes.
Mecanismo De Acción
The mechanism by which cobalt(II) thiocyanate exerts its effects involves its ability to form coordination complexes with various ligands. The cobalt ion in the compound can coordinate with multiple thiocyanate ions, leading to the formation of stable complexes. These complexes can interact with molecular targets, such as organic bases, through coordination bonds, resulting in colorimetric changes that are useful in analytical applications .
Comparación Con Compuestos Similares
Similar Compounds
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
- Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
Uniqueness
Cobalt(II) thiocyanate is unique due to its ability to form highly stable coordination complexes with thiocyanate ions. This property makes it particularly useful in colorimetric assays and the synthesis of magnetic coordination complexes, distinguishing it from other cobalt(II) salts .
Propiedades
IUPAC Name |
cobalt;thiocyanic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Co/c2-1-3;/h3H; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKIPMMIMKHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)S.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-60-5 | |
| Record name | Cobalt(II) thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B7799277.png)






![rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide](/img/structure/B7799331.png)




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-](/img/structure/B7799386.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-](/img/structure/B7799387.png)
